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Compound of Interest

Compound Name: Cpp-115

Cat. No.: B10860066 Get Quote

This guide provides a comprehensive comparison of the experimental drug Cpp-115 and its

primary clinical alternative, vigabatrin. Cpp-115, a next-generation γ-aminobutyric acid (GABA)

aminotransferase (GABA-AT) inhibitor, has demonstrated significantly higher potency and a

potentially improved safety profile in preclinical and early-phase clinical studies.[1] The data

herein is intended for researchers, scientists, and drug development professionals evaluating

novel therapeutics for neurological disorders such as addiction and epilepsy.

Mechanism of Action: Enhancing GABAergic Inhibition
Both Cpp-115 and vigabatrin function by inactivating GABA-AT, the primary enzyme

responsible for the degradation of the brain's main inhibitory neurotransmitter, GABA.[2][3] By

inhibiting this enzyme, these compounds elevate brain GABA levels, which can terminate

seizures and mitigate the neurological effects of addictive substances.[2][3] Preclinical studies

have established that Cpp-115 is approximately 187 times more potent in inactivating GABA-

AT than vigabatrin.[2][3] This superior potency translates to efficacy at substantially lower

doses, a key factor in its therapeutic potential.

Quantitative Data Presentation
The following tables summarize the comparative efficacy of Cpp-115 and vigabatrin in key

preclinical and clinical assays.

Table 1: Comparative Efficacy in a Rat Model of Infantile Spasms
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Compound Daily Dose (i.p.) Effect on Spasms
Tolerability /
Mortality

Cpp-115 0.1 - 1 mg/kg

Reduced spasms

between postnatal

days 6-7.[2][3][4]

Well-tolerated, no

significant increase in

mortality compared to

vehicle.[2][3][4]

Cpp-115 5 mg/kg

Reduced spasms

earlier (postnatal day

5).[2][3][4]

Lethal, 100% mortality

by postnatal day 8.[2]

[4]

Vigabatrin ~400 mg/kg*
Reduced spasms

transiently.[2][4]

Poorly tolerated with

increased mortality in

previous studies.[2][4]

*Note: The effective dose for vigabatrin is estimated to be approximately 400 times higher than

the effective, well-tolerated doses of Cpp-115 based on comparative statements in the

literature.[2][4]

Table 2: Comparative Efficacy in Addiction Models and Human Neurochemical Assays

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.researchgate.net/publication/259251530_CPP-115_a_vigabatrin_analogue_decreases_spasms_in_the_multiple-hit_rat_model_of_infantile_spams
https://pubmed.ncbi.nlm.nih.gov/24321005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4102583/
https://www.researchgate.net/publication/259251530_CPP-115_a_vigabatrin_analogue_decreases_spasms_in_the_multiple-hit_rat_model_of_infantile_spams
https://pubmed.ncbi.nlm.nih.gov/24321005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4102583/
https://www.researchgate.net/publication/259251530_CPP-115_a_vigabatrin_analogue_decreases_spasms_in_the_multiple-hit_rat_model_of_infantile_spams
https://pubmed.ncbi.nlm.nih.gov/24321005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4102583/
https://www.researchgate.net/publication/259251530_CPP-115_a_vigabatrin_analogue_decreases_spasms_in_the_multiple-hit_rat_model_of_infantile_spams
https://pmc.ncbi.nlm.nih.gov/articles/PMC4102583/
https://www.researchgate.net/publication/259251530_CPP-115_a_vigabatrin_analogue_decreases_spasms_in_the_multiple-hit_rat_model_of_infantile_spams
https://pmc.ncbi.nlm.nih.gov/articles/PMC4102583/
https://www.researchgate.net/publication/259251530_CPP-115_a_vigabatrin_analogue_decreases_spasms_in_the_multiple-hit_rat_model_of_infantile_spams
https://pmc.ncbi.nlm.nih.gov/articles/PMC4102583/
https://www.benchchem.com/product/b10860066?utm_src=pdf-body
https://www.researchgate.net/publication/259251530_CPP-115_a_vigabatrin_analogue_decreases_spasms_in_the_multiple-hit_rat_model_of_infantile_spams
https://pmc.ncbi.nlm.nih.gov/articles/PMC4102583/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860066?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay / Model Compound Dose Key Finding

Cocaine-Induced

Conditioned Place

Preference (Rat)

Cpp-115

Not specified

(effective at 1/300th

the dose of

vigabatrin).

Blocks expression of

cocaine-induced

conditioned place

preference.[5]

Vigabatrin 300 mg/kg

Attenuates cocaine-

induced increases in

dopamine, a proxy for

reward.[6]

Inhibition of Cocaine-

Induced Dopamine

Increase (Rat)

Cpp-115 1 mg/kg

Produced similar

inhibition of dopamine

increase as vigabatrin

at a fraction of the

dose.[7]

Vigabatrin 300 - 600 mg/kg

Produced similar

inhibition of dopamine

increase as Cpp-115.

[7]

Brain GABA+

Increase (Human 1H-

MRS)

Cpp-115 80 mg/day (oral)

Increased brain

GABA+

concentrations by 52-

141% from baseline.

[1][8]

Vigabatrin 3 g/day (oral)

Increased brain GABA

concentrations by

~60% from baseline in

previous studies.[1][8]

Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below.
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Protocol 1: Cocaine-Induced Conditioned Place
Preference (CPP) in Rats
This assay measures the rewarding properties of a drug by assessing an animal's preference

for an environment previously paired with the drug's effects.

Apparatus: A three-chamber apparatus is used, consisting of two larger conditioning

chambers separated by a smaller, neutral central chamber. The conditioning chambers are

made distinct by multiple sensory cues (e.g., black vs. striped walls, grid vs. smooth

flooring).[6]

Procedure Phases:

Phase 1: Pre-Conditioning (Baseline Preference): On Day 1, rats are placed in the central

chamber and given free access to all three chambers for 15-30 minutes. The time spent in

each conditioning chamber is recorded to determine any initial bias. The chamber in which

the animal spends less time is typically designated as the drug-paired chamber to avoid

confounding results with a pre-existing preference.[9]

Phase 2: Conditioning (4-8 Days): This phase consists of alternating daily sessions. On

"drug" days, rats receive an intraperitoneal (i.p.) injection of cocaine (e.g., 20 mg/kg) and

are immediately confined to the designated drug-paired chamber for 15-45 minutes.[5][6]

[9] On "saline" days, rats receive a saline injection and are confined to the opposite

chamber for the same duration.

Phase 3: Post-Conditioning (Expression Test): At least 24 hours after the final conditioning

session, rats are placed back into the central chamber (drug-free) and allowed to freely

access all chambers for 15-30 minutes. The time spent in each chamber is recorded.[9]

Data Analysis: A significant increase in the time spent in the drug-paired chamber during the

expression test, compared to the baseline measurement, indicates a conditioned place

preference.

Protocol 2: Multiple-Hit Rat Model of Infantile Spasms &
Monitoring
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This model induces spontaneous, treatment-resistant epileptic spasms in neonatal rats that

mimic the human condition.

Model Induction:

Postnatal Day 3 (PN3): Male Sprague-Dawley rat pups receive right intracerebral

injections of doxorubicin and lipopolysaccharide to induce a cortical lesion and an

inflammatory response.[2][8]

Postnatal Day 5 (PN5): Pups receive an i.p. injection of p-chlorophenylalanine to further

modulate the serotonergic system.[2][8] This combination reliably induces spasms starting

around PN4-PN5.

Drug Administration:

Starting on PN4, after spasm onset, pups are randomized to receive daily i.p. injections of

Cpp-115 (e.g., 0.1, 1, or 5 mg/kg) or a vehicle control. Treatment typically continues until

PN12.[2][3][4]

Spasm Quantification (Video-EEG Monitoring):

Surgical Implantation: Prior to or during the treatment period (e.g., PN6-7), pups are

anesthetized (e.g., whole-body hypothermia) for the surgical implantation of EEG

electrodes. Electrodes are placed epidurally over the cortex, and EMG leads may be

inserted into the trapezius muscle to record motor correlates.[10][11] The assembly is

secured to the skull with dental acrylic.

Recording: Pups are connected to a recording system via a tether, allowing for continuous,

24-hour video and EEG monitoring.[10]

Data Analysis: An investigator blinded to the treatment groups scores the recordings.

Electroclinical spasms are identified by characteristic high-amplitude, polyspike-and-wave

discharges on the EEG, often accompanied by a behavioral arrest or a sudden flexion or

extension of the body.[4][10] The frequency and duration of spasms are quantified.

Visualizations: Pathways and Workflows
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GABAergic Synapse and Cpp-115 Mechanism of Action
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Caption: Cpp-115 inactivates the GABA-AT enzyme, increasing GABA levels.
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Experimental Workflow for Conditioned Place Preference
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Caption: Workflow of the Conditioned Place Preference (CPP) behavioral assay.
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Logical Pathway: From Molecular Action to Behavioral Effect
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Caption: Cpp-115's molecular action leads to therapeutic behavioral outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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